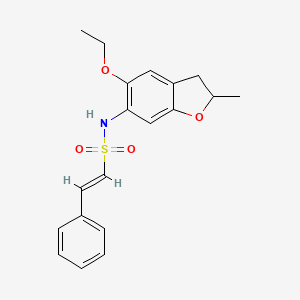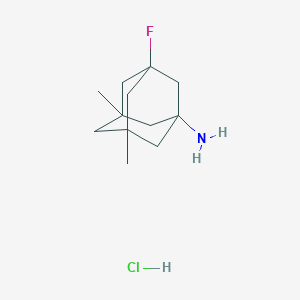![molecular formula C9H15N3O B2923349 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 1601251-07-3](/img/structure/B2923349.png)
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The molecule also contains a propan-2-ol group, which is a three-carbon chain with a hydroxyl (OH) group attached to the middle carbon atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process similar to the Huisgen 1,3-dipolar cycloaddition . This reaction is commonly used to synthesize 1,2,3-triazoles and involves the reaction of an azide with an alkyne . The cyclopropyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The 1,2,3-triazole ring in the molecule is an aromatic heterocycle, meaning it is a cyclic molecule with alternating single and double bonds, which includes atoms other than carbon (in this case, nitrogen) in the ring . The cyclopropyl group is a type of cycloalkane, which is a molecule composed of carbon atoms arranged in a ring structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The hydroxyl group of the propan-2-ol portion of the molecule could potentially be oxidized to form a ketone . The 1,2,3-triazole ring could potentially participate in various reactions due to its aromatic nature .Applications De Recherche Scientifique
Antifungal Applications
- Synthesis and Antifungal Evaluation : A study by Zambrano-Huerta et al. (2019) highlighted the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives and evaluated their antifungal potency against Candida strains. A derivative with a cyclopropyl group displayed exceptional selectivity and low toxicity, suggesting potential as an antifungal compound (Zambrano-Huerta et al., 2019).
- Evaluation on Candida Strains : Another study by Lima-Neto et al. (2012) synthesized 1,2,3-Triazole derivatives and assessed their antifungal activity on various Candida species. One halogen-substituted triazole showed the best antifungal profile, indicating the scope for future drug development (Lima-Neto et al., 2012).
Synthesis and Characterization
- Peptide Synthesis : Tornøe et al. (2002) reported a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, suggesting its utility in peptide and protein engineering (Tornøe et al., 2002).
- Crystal Structure Analysis : The study of the crystal structure of related compounds, like cyproconazole by Kang et al. (2015), provides insights into the structural aspects of triazole derivatives. Such analysis is crucial for understanding the physical and chemical properties of these compounds (Kang et al., 2015).
Biological and Environmental Applications
- Acute Toxicity and Cytotoxicity Assessment : Pelizaro et al. (2019) assessed the acute toxicity and cytotoxicity of fluorescent markers derived from triazoles. The study demonstrated low acute toxicity to various biological models, suggesting their potential as safe fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).
Synthetic Chemistry Applications
- Cyclopropane Reactions : Suleymanov et al. (2020) described donor-acceptor cyclopropanes substituted with triazene, demonstrating their reactivity in catalyst-free ring-opening reactions. This study highlights the utility of triazole derivatives in synthetic organic chemistry (Suleymanov et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(cyclopropylmethyl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,13)8-6-12(11-10-8)5-7-3-4-7/h6-7,13H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQCXINAWWVWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2923268.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2923269.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2923270.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2923271.png)

![1-(4-Chlorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2923274.png)
![[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2923275.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2923276.png)



![N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B2923285.png)
![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2923288.png)
